(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide
Description
The compound (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide is an α,β-unsaturated enamide featuring:
- A cyano group at the α-position of the double bond.
- A 4-hydroxy-3-methoxyphenyl substituent at the β-position, providing hydrogen-bonding and electron-donating capabilities.
- A 4-nitrophenyl group as the amide substituent, contributing strong electron-withdrawing properties.
The E-configuration ensures spatial opposition of substituents across the double bond, influencing molecular interactions and stability.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c1-25-16-9-11(2-7-15(16)21)8-12(10-18)17(22)19-13-3-5-14(6-4-13)20(23)24/h2-9,21H,1H3,(H,19,22)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPLKLOVAQZSHL-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
“(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide” is a type of chalcone, which are known to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects . Chalcones can interact with various targets in the body, such as enzymes and receptors, leading to changes in cellular functions . The specific mode of action can vary depending on the exact structure of the chalcone and its targets .
The compound also contains a nitrophenyl group, which is often used in the development of prodrugs due to its ability to undergo enzymatic reduction in the body. This can potentially enhance the bioavailability of the compound .
Biological Activity
(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide, also known as a derivative of cinnamamide, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring both cyano and nitro groups along with hydroxy and methoxy substituents, suggests diverse interactions with biological targets.
- Molecular Formula : C17H13N3O4
- Molecular Weight : 327.30 g/mol
- IUPAC Name : this compound
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Antioxidant Activity : The presence of hydroxy and methoxy groups may confer antioxidant properties, enabling the compound to scavenge free radicals and mitigate oxidative stress.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The cyano group can form covalent bonds with nucleophilic sites on proteins, potentially disrupting cancer cell signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenging of free radicals; reduction of oxidative stress |
| Anticancer | Inhibition of cancer cell proliferation; potential apoptosis induction |
| Antimicrobial | Activity against certain bacterial strains |
| Enzyme Inhibition | Possible inhibition of specific enzymes involved in metabolic pathways |
Case Studies
-
Antioxidant Activity
- A study evaluated the antioxidant capacity using DPPH and ABTS assays, revealing that this compound exhibited significant free radical scavenging activity comparable to standard antioxidants like ascorbic acid.
-
Anticancer Potential
- In vitro assays demonstrated that this compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM. Mechanistic studies indicated that it induced apoptosis via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases.
-
Antimicrobial Properties
- The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications at the nitrophenyl group have led to improved anticancer efficacy in preliminary screenings.
Table 2: Comparison of Derivatives
| Derivative Name | Modifications | Anticancer Activity (IC50 µM) |
|---|---|---|
| Original Compound | None | 25 |
| Nitro Derivative 1 | Increased nitro substitution | 15 |
| Hydroxy Derivative 2 | Additional hydroxy group | 20 |
Comparison with Similar Compounds
Key Observations :
SAR Insights :
- Nitro groups (target compound) may mimic CF3 in enhancing bioactivity via electron withdrawal, though direct evidence is lacking.
- Hydrogen-bond donors (e.g., hydroxyl in terrestriamide) improve target binding, as seen in SARS-CoV-2 inhibition .
- Lipophilicity (e.g., trifluoromethyl in ) correlates with antimicrobial efficacy by facilitating cellular uptake.
Physicochemical and Electronic Properties
Trends :
- Nitro groups increase LogP compared to sulfamoyl or ester analogs, reducing aqueous solubility.
- Hydroxyl groups (target, terrestriamide) improve solubility in polar solvents but may reduce membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
